molecular formula C10H15NO3 B2424218 2-Oxo-decahydroquinoline-4-carboxylic acid CAS No. 1989659-74-6

2-Oxo-decahydroquinoline-4-carboxylic acid

Cat. No.: B2424218
CAS No.: 1989659-74-6
M. Wt: 197.234
InChI Key: KZIFWTRFOOLYIE-UHFFFAOYSA-N
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Description

2-Oxo-decahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline backbone.

Chemical Reactions Analysis

2-Oxo-decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-decahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-decahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind effectively to these targets, influencing various biochemical pathways. This binding can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Properties

IUPAC Name

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFWTRFOOLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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